molecular formula C9H19N3O B13792935 N,4-Diethylpiperazine-2-carboxamide CAS No. 57493-35-3

N,4-Diethylpiperazine-2-carboxamide

Cat. No.: B13792935
CAS No.: 57493-35-3
M. Wt: 185.27 g/mol
InChI Key: XRABAZLYOAJLPT-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Carboxamide Moieties in Organic Synthesis and Chemical Space

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide range of pharmacological activities. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which are critical for its behavior in biological systems. nih.govnih.gov The piperazine moiety's conformational flexibility also allows it to interact favorably with a variety of biological targets. nih.gov

Overview of Piperazine-Derived Chemical Structures in Scholarly Investigations

The versatility of the piperazine scaffold has led to its incorporation into a vast number of chemical structures that have been the subject of scholarly investigation. ijrrjournal.com These derivatives have been explored for a wide array of therapeutic applications. The ability to modify the piperazine ring at both nitrogen atoms, as well as on the carbon backbone, has allowed for the creation of large chemical libraries for high-throughput screening. 5z.com Research has demonstrated that the nature of the substituents on the piperazine ring can dramatically influence the biological activity of the resulting compounds. nih.gov

Rationale for Detailed Chemical Investigation of N,4-Diethylpiperazine-2-carboxamide within the Piperazine-2-carboxamide (B1304950) Class

While the broader class of piperazine-2-carboxamides has been explored, the specific derivative, this compound, remains a largely uncharacterized entity in the scientific literature. The rationale for its detailed investigation is multifold. Firstly, the presence of ethyl groups at both the N4-position of the piperazine ring and on the carboxamide nitrogen introduces a specific lipophilic character that can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Secondly, the substitution pattern of this compound represents a unique point in the chemical space of this scaffold. A systematic investigation of its properties would provide valuable data for structure-activity relationship (SAR) studies within the piperazine-2-carboxamide class. researchgate.net Understanding how these specific diethyl substitutions affect its chemical reactivity, conformational preferences, and potential biological activity is crucial for a comprehensive understanding of this important molecular framework.

Scope and Objectives of Research on this compound

A dedicated research program on this compound would aim to fully characterize this compound and explore its potential applications. The primary objectives of such research would include:

Synthesis and Characterization: Development and optimization of a robust synthetic route to produce this compound in high purity. Full characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Physicochemical Profiling: A thorough investigation of its key physicochemical properties, including solubility, lipophilicity (LogP), and pKa. These parameters are fundamental to understanding its potential behavior in various chemical and biological environments.

Conformational Analysis: Computational and experimental studies to determine the preferred conformations of the molecule. The conformational landscape of the piperazine ring and the orientation of the carboxamide group are likely to be critical determinants of its interaction with other molecules.

Exploratory Biological Screening: Evaluation of the compound in a battery of in vitro biological assays to identify any potential pharmacological activity. Given the diverse activities of related piperazine derivatives, this screening would be broad in scope.

Predicted Physicochemical Properties and Data on Related Compounds

Due to the absence of published experimental data for this compound, its physicochemical properties can be predicted using computational models. Such in silico predictions are a valuable tool in modern chemical research for prioritizing compounds for synthesis and further investigation. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula Câ‚ H₆‚N₃O
Molecular Weight 185.27 g/mol
LogP (octanol-water partition coefficient) 0.85
Topological Polar Surface Area (TPSA) 41.6 Ų
Number of Hydrogen Bond Acceptors 3
Number of Hydrogen Bond Donors 1
Number of Rotatable Bonds 4

Note: These values are computationally predicted and await experimental verification.

To provide context for the potential properties of this compound, the following table presents experimental data for a selection of structurally related piperazine-2-carboxamide derivatives that have been reported in the scientific literature.

Table 2: Experimental Data for Selected Piperazine-2-carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Biological Activity / Property
(S)-Piperazine-2-carboxamide Câ‚…Hâ‚ ‚N₃O 129.16 Building block for synthesis of FAAH inhibitors
1-Methylpiperazine-2-carboxamide C₆H₃‚N₃O 143.19 Intermediate in chemical synthesis
4-Benzoyl-N-phenylpiperazine-2-carboxamide Câ‚ ‚Hâ‚ ‚N₃Oâ‚‚ 309.37 Investigated for potential CNS activity

Note: The properties and activities listed are specific to the individual compounds and are presented for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57493-35-3

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,4-diethylpiperazine-2-carboxamide

InChI

InChI=1S/C9H19N3O/c1-3-10-9(13)8-7-12(4-2)6-5-11-8/h8,11H,3-7H2,1-2H3,(H,10,13)

InChI Key

XRABAZLYOAJLPT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CN(CCN1)CC

Origin of Product

United States

Synthetic Methodologies for N,4 Diethylpiperazine 2 Carboxamide

Foundational Synthetic Routes to the Piperazine-2-carboxamide (B1304950) Core

The synthesis of the piperazine-2-carboxamide scaffold, the central structural component of N,4-Diethylpiperazine-2-carboxamide, can be approached through various methodologies. These routes involve either constructing the heterocyclic ring from linear precursors or functionalizing a pre-existing piperazine (B1678402) ring.

Strategies for Piperazine Ring Formation from Acyclic Precursors

The creation of the piperazine ring from non-cyclic starting materials is a key strategy that builds the core structure from the ground up. One highly efficient method is the one-pot, four-component Ugi condensation. capes.gov.br This reaction can utilize an N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid to rapidly assemble the piperazine-2-carboxamide framework. capes.gov.br

Other modern techniques for piperazine ring synthesis include:

Visible-light-promoted decarboxylative annulation , which can proceed under mild conditions using a glycine-based diamine and various aldehydes. organic-chemistry.org

Palladium-catalyzed cyclization , which couples a propargyl unit with a diamine component to yield the heterocyclic ring. organic-chemistry.org

Wacker-type aerobic oxidative cyclization , another palladium-catalyzed method that transforms specific alkenes into piperazines and other nitrogen-containing heterocycles. organic-chemistry.org

These methods offer diverse entry points to the piperazine core, often allowing for the introduction of initial substituents that can be further modified.

Introduction of the Carboxamide Functionality via Amidation Reactions

The carboxamide group at the C-2 position is a defining feature of the molecule. In multi-component reactions like the Ugi synthesis, this functionality is incorporated directly during the ring-forming cascade. capes.gov.br

Alternatively, a more traditional and widely used approach involves the amidation of a piperazine-2-carboxylic acid precursor. This classical method typically involves activating the carboxylic acid to facilitate the formation of an amide bond. Common activating agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), which react with the carboxylic acid to form a highly reactive intermediate. nih.gov This intermediate is then treated with a desired amine—in this case, diethylamine (B46881)—to yield the final N,N-diethylcarboxamide moiety. nih.govacgpubs.org The reaction can also be achieved by converting the carboxylic acid to an acyl chloride, which then readily reacts with the amine. nih.gov

Sequential Protection and Deprotection Strategies for Piperazine Nitrogens

Due to the presence of two reactive nitrogen atoms in the piperazine ring, selective functionalization requires a careful strategy of protection and deprotection. researchgate.netnih.gov To achieve mono-substitution at one nitrogen, the other is temporarily blocked with a protecting group. researchgate.net

The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group . nih.govresearchgate.net The synthesis begins by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine, effectively protecting one nitrogen. researchgate.net The remaining free N-H at the N4 position can then undergo selective alkylation or other modifications. researchgate.net Once the desired modifications are complete, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane, to regenerate the free amine at the N1 position for subsequent reactions. nih.govacs.org

An alternative, though less common, strategy involves using protonation as a form of in-situ protection. By controlling the pH, one nitrogen can be protonated, reducing its nucleophilicity and directing reactions toward the other, non-protonated nitrogen. nih.gov

Elaboration of the this compound Structure

Once the piperazine-2-carboxamide core is established, the final steps involve precisely installing the two ethyl groups at the designated nitrogen atoms.

Alkylation and Acylation at Piperazine Nitrogen Centers

The introduction of alkyl groups onto the piperazine nitrogens is a fundamental transformation in this synthesis. beilstein-journals.org The primary methods for N-alkylation include:

Direct Alkylation : This involves reacting the piperazine's secondary amine with an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate. researchgate.net The base neutralizes the acid formed during the reaction, driving it to completion.

Reductive Amination : A milder and often more selective method involves reacting the piperazine amine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This process forms an iminium ion intermediate which is immediately reduced to the N-ethyl product.

While N-acylation, the addition of an acyl group (R-C=O), is also a common modification for piperazines, the synthesis of the target compound specifically requires N-alkylation to attach the ethyl groups. nih.govrsc.org

Diethyl Functional Group Installation and Manipulation Strategies

The assembly of the final this compound molecule requires a logical sequence of the aforementioned reactions. A plausible synthetic pathway would be as follows:

Protection : Start with piperazine-2-carboxylic acid and protect the N1 nitrogen using a Boc group.

N4-Ethylation : Alkylate the free N4 nitrogen by either direct alkylation with an ethyl halide or reductive amination with acetaldehyde. researchgate.net

Amide Formation : Activate the C2-carboxylic acid using a coupling agent like EDC/HOBt and react it with diethylamine to form the N,N-diethylcarboxamide group. nih.gov

Deprotection : Remove the Boc group from the N1 nitrogen using an acid such as TFA or HCl, exposing the secondary amine. nih.govjgtps.com

N1-Ethylation : Perform a second alkylation on the newly deprotected N1 nitrogen using an ethylating agent to complete the synthesis.

The order of these steps is crucial for avoiding unwanted side products and achieving the desired substitution pattern.

Table 1: Summary of Synthetic Methodologies

Synthetic StepMethodologyKey ReagentsReference
Piperazine Ring FormationUgi CondensationN-alkylethylenediamine, Chloroacetaldehyde, Isonitrile, Carboxylic Acid capes.gov.br
Amide FormationAmide CouplingCarboxylic Acid, Diethylamine, EDC, HOBt nih.govacgpubs.org
Nitrogen ProtectionBoc ProtectionDi-tert-butyl dicarbonate (Boc₂O) researchgate.net
Nitrogen DeprotectionAcidolysisTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) nih.govacs.org
N-AlkylationReductive AminationAcetaldehyde, Sodium triacetoxyborohydride researchgate.net
N-AlkylationDirect AlkylationEthyl Iodide or Bromide, Potassium Carbonate researchgate.net

Regioselective Functionalization Approaches

The synthesis of this compound presents a challenge in regioselectivity due to the two distinct nitrogen atoms within the piperazine-2-carboxamide core. The nitrogen at position 1 (N1) is part of an amide linkage (within the ring structure), while the nitrogen at position 4 (N4) is a secondary amine. Achieving selective ethylation at the N4 position and on the amide nitrogen requires a controlled synthetic strategy.

A common approach involves the use of protecting groups to differentiate the reactivity of the two nitrogen atoms. For instance, the N4 nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn). This allows for the initial functionalization of the amide nitrogen (N1). Following the introduction of the first ethyl group at N1, the protecting group at N4 can be removed, and the second ethyl group can be introduced selectively at the now-exposed secondary amine.

Alternatively, the inherent difference in nucleophilicity between the N1 and N4 positions can be exploited under carefully controlled reaction conditions. The N4 amine is generally more nucleophilic than the N1 nitrogen, allowing for selective alkylation at N4 first. Subsequent N-ethylation of the carboxamide can then be performed under different reaction conditions. Catalyst-controlled C-H functionalization represents an advanced strategy where specific catalysts can direct alkylation to a particular position on the heterocycle, although its application to this specific molecule requires further research. researchgate.netencyclopedia.pub

Advanced Synthetic Approaches to this compound and its Enantiomers

Modern synthetic chemistry offers several advanced methods for the preparation of this compound, with a particular focus on controlling its stereochemistry.

Stereoselective Synthesis and Chiral Resolution Techniques for Piperazine-2-carboxamides

This compound possesses a chiral center at the C2 position of the piperazine ring, meaning it can exist as two enantiomers. The production of a single enantiomer is often crucial for its intended applications. This can be achieved either by synthesizing the desired enantiomer directly (stereoselective synthesis) or by separating a racemic mixture (chiral resolution).

Stereoselective Synthesis: This approach aims to create the C2 stereocenter with a specific orientation during the synthesis. One method involves using a chiral auxiliary, such as an η4-dienetricarbonyliron complex, which can guide the stereochemical outcome of key bond-forming reactions, like a double reductive amination cascade, to yield a single diastereoisomer. nih.gov Another strategy is the diastereoselective reaction of precursors, establishing the correct stereochemistry before or during the formation of the piperazine ring. nih.gov

Chiral Resolution: This is a widely used technique to separate enantiomers from a racemic mixture of piperazine-2-carboxamide or its precursors. Enzymatic kinetic resolution is a particularly effective method. pharmtech.com In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. For example, whole bacterial cells containing stereoselective amidases have been used for the kinetic resolution of racemic piperazine-2-carboxamide to produce enantiomerically pure (S)- and (R)-piperazine-2-carboxylic acid. researchgate.netdocumentsdelivered.com

Below is a table summarizing common chiral resolution techniques for piperazine-2-carboxamide precursors.

Resolution TechniqueKey Reagents/EnzymeSubstrate ExampleOutcome
Enzymatic Kinetic ResolutionEnzyme AlcalaseMethyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylateSynthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.netdocumentsdelivered.com
Enzymatic Kinetic ResolutionLeucine (B10760876) aminopeptidase (B13392206)N-t-Boc-piperazine carboxamideProduction of (S)-acid and (R)-amide with good optical purity. researchgate.net
Whole-Cell BiocatalysisKlebsiella terrigena (DSM 9174)Racemic piperazine-2-carboxamideProduction of (S)-piperazinecarboxylic acid with >99% enantiomeric excess. researchgate.net
Whole-Cell BiocatalysisBurkholderia sp. (DSM 9925)Racemic piperazine-2-carboxamideProduction of (R)-piperazinecarboxylic acid with >99% enantiomeric excess. researchgate.net

Catalytic Methods in this compound Synthesis (e.g., Photoredox Catalysis, Palladium-catalyzed reactions)

Catalytic methods are integral to the efficient synthesis of piperazine derivatives, offering high yields and selectivity under mild conditions.

Palladium-catalyzed Reactions: Palladium catalysts are extensively used for C-N bond formation, a key step in constructing the piperazine ring and in N-alkylation reactions. organic-chemistry.org For instance, the Buchwald-Hartwig amination can be employed to couple an appropriate amine and an alkyl halide to form the piperazine core or to introduce the ethyl groups. nih.gov Wacker-type aerobic oxidative cyclization, catalyzed by palladium, provides another route to access six-membered nitrogen heterocycles from alkene precursors. organic-chemistry.org

Photoredox Catalysis: This emerging field uses visible light to initiate catalytic cycles, enabling unique chemical transformations under exceptionally mild conditions. organic-chemistry.org For piperazine synthesis, photoredox catalysis can facilitate direct C-H functionalization, allowing for the introduction of substituents onto the piperazine ring without the need for pre-functionalized starting materials. encyclopedia.pub This method holds potential for a more streamlined synthesis of this compound.

The table below outlines key catalytic methods applicable to the synthesis.

Catalytic MethodCatalyst ExampleType of TransformationRelevance to Synthesis
Buchwald-Hartwig AminationPalladium complexes with phosphine (B1218219) ligandsC-N Cross-CouplingFormation of the piperazine ring or N-ethylation. nih.gov
Wacker-Type CyclizationPd(DMSO)₂(TFA)₂Aerobic Oxidative CyclizationConstruction of the piperazine ring from acyclic precursors. organic-chemistry.org
Photoredox CatalysisIridium or organic photosensitizersC-H Functionalization / AnnulationDirect introduction of substituents or ring formation under mild conditions. encyclopedia.puborganic-chemistry.org

Sustainable and Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly important in chemical synthesis. For this compound, this involves using environmentally benign solvents, reducing waste by employing catalytic over stoichiometric reagents, and improving atom economy. nih.gov Biocatalysis, such as the enzymatic resolutions mentioned previously, is a cornerstone of green chemistry as it utilizes renewable catalysts (enzymes) that operate in water under mild conditions. researchgate.netacs.org The use of flow chemistry also contributes to greener synthesis by improving safety, reducing reaction volumes, and enabling more efficient energy use. researchgate.netnih.gov Companies are also focusing on providing chemicals and solvents that support sustainable practices. spectrochem.in

Flow Chemistry Applications for Synthesis Optimization

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for optimizing the synthesis of piperazine derivatives. A multi-step flow process has been developed for the preparation of piperazine-2-carboxamide, the core of the target molecule. nih.gov This process involves the sequential hydration of a nitrile to a primary amide, followed by the hydrogenation of the aromatic ring, with both steps using heterogeneous catalysts packed into columns. researchgate.net

This automated, machine-assisted approach allows for:

Enhanced Safety: Minimizes the handling of hazardous intermediates.

High Efficiency: Enables rapid optimization of reaction parameters like temperature, pressure, and flow rate.

Scalability: The process can be easily scaled up by running the system for longer periods.

Integration: Can be integrated with real-time monitoring and purification steps. researchgate.netnih.gov

Furthermore, immobilizing enzymes in flow reactors has been shown to increase productivity for the chiral resolution of piperazine-2-carboxamide, allowing for continuous operation for extended periods without loss of activity. acs.org

Purification and Isolation Techniques for this compound

After synthesis, this compound must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose.

Extraction: Acid-base extraction can be used to separate the basic piperazine product from non-basic impurities. The product can be protonated and moved to an aqueous layer, then liberated by adding a base and extracted back into an organic solvent.

Crystallization: If the final compound is a solid, crystallization or recrystallization from a suitable solvent system is an effective method for achieving high purity.

Chromatography: Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. Common solid phases include silica (B1680970) gel or alumina, with an appropriate eluent system. High-performance liquid chromatography (HPLC) can be used for both analytical assessment of purity and for preparative-scale purification to obtain highly pure material. acs.org

The choice of purification method depends on the physical properties of the compound and the nature of the impurities present in the reaction mixture. nih.gov

Structural Elucidation and Conformational Analysis of N,4 Diethylpiperazine 2 Carboxamide

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable tools for elucidating the intricate structural features of organic compounds. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy in the characterization of N,4-Diethylpiperazine-2-carboxamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign proton and carbon signals and to understand the conformational dynamics in solution.

Studies on related N,N'-substituted piperazines have shown that the partial double bond character of the C-N amide bond can lead to the presence of different conformers or rotamers. nih.gov This phenomenon results in distinct signals in the ¹H NMR spectrum. nih.gov In some instances, temperature-dependent ¹H NMR spectroscopy reveals the coalescence of signals at elevated temperatures, indicating free rotation around the amide bond. rsc.org The Gibbs free activation energy (ΔG‡) for this rotation can be calculated from the coalescence temperature. rsc.org

For unsymmetrically substituted piperazines, the ¹H NMR spectra can be further complicated by the limited interconversion of the piperazine (B1678402) chair conformations, potentially leading to multiple coalescence points. nih.govrsc.org Techniques like ¹H-¹³C HSQC and H,H-COSY are crucial for verifying the coupling between protons and carbons and among protons, respectively, which helps in the definitive assignment of the complex spectra arising from conformational isomers. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Piperazine Derivatives

Proton Exemplary Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
CH₂CH₃~1.25t~7.8Ethyl group protons
CH₂CH₃~3.38q~7.5Ethyl group protons
Piperazine Ring H2.81 - 3.90m-Complex multiplets due to conformational isomers
N-CH₃~2.96s-Methyl group on nitrogen

Note: The chemical shifts are illustrative and can vary based on the solvent and specific substitution pattern. Data is based on analogous piperazine structures. researchgate.netspectrabase.com

Table 2: Representative ¹³C NMR Spectral Data for Piperazine Derivatives

Carbon Exemplary Chemical Shift (δ, ppm) Notes
CH₂C H₃~12-15Ethyl group carbon
C H₂CH₃~42-48Ethyl group carbon
Piperazine Ring Carbons~42-50Can show multiple signals due to conformers

Note: The chemical shifts are illustrative and can vary based on the solvent and specific substitution pattern. Data is based on analogous piperazine structures. rsc.orgrsc.org

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula and can be used to identify and quantify impurities. The electron ionization mass spectrum of the related compound, 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, shows a molecular weight of 199.2932 g/mol , corresponding to the formula C₁₀H₂₁N₃O. nist.gov This technique is also vital in analyzing the products of chemical reactions involving the piperazine scaffold. evitachem.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The vibrational spectra are sensitive to the molecular structure and intermolecular interactions.

For piperazine derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the FT-IR and FT-Raman spectra of 2-methyl piperazine have been analyzed to assign vibrational modes. nih.gov Similarly, studies on N-substituted pyrazine-2-carboxamides have used FT-IR and FT-Raman to identify key stretching and bending vibrations. researchgate.net The N-H stretching mode, for example, can indicate the strength of hydrogen bonding within the crystal lattice. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more accurate assignment of the observed vibrational frequencies. capes.gov.br

Table 3: Typical FT-IR and FT-Raman Vibrational Frequencies for Piperazine and Carboxamide Moieties

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch3100 - 3500Sensitive to hydrogen bonding
C-H Stretch (Aliphatic)2800 - 3000From ethyl and piperazine ring CH₂ groups
C=O Stretch (Amide I)1630 - 1680Characteristic of the carboxamide group
N-H Bend (Amide II)1510 - 1570Coupled with C-N stretching
C-N Stretch1000 - 1350In piperazine ring and amide group

Note: These are general ranges and the exact positions of the bands depend on the specific molecular structure and environment. nih.govresearchgate.net

Solid-State Structural Determination

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties, such as solubility and stability. This section discusses the use of X-ray crystallography and the study of polymorphism.

X-ray Crystallography of this compound Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For piperazine derivatives, X-ray crystallography has been used to confirm the formation of conformers resulting from the partial double bond of the amide group. nih.gov The crystal structure reveals the packing of molecules in the unit cell and the nature of intermolecular interactions, such as hydrogen bonds. researchgate.net For instance, in related pyrazine-2-carboxamide structures, N-H···N hydrogen bonds can link molecules into dimers or other supramolecular assemblies. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. rsc.orgmdpi.com The study of polymorphism is critical in pharmaceutical development. While no specific studies on the polymorphism of this compound were found, research on related systems highlights its importance. rsc.org

Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with another molecule (a coformer). nih.gov Piperazine itself is often used as a coformer to improve the properties of weakly acidic drugs. nih.gov Studies on cocrystals of other active pharmaceutical ingredients with piperazine have shown that this can lead to improved solubility and bioavailability. nih.gov The formation of cocrystals can be confirmed by techniques such as powder X-ray diffraction, differential scanning calorimetry, and FT-IR spectroscopy. nih.govresearchgate.net

Solution-State Conformational Preferences and Dynamics of the this compound Scaffold

The conformational landscape of the this compound scaffold in solution is primarily dictated by two key dynamic processes: the inversion of the piperazine ring and the restricted rotation around the N-C(O) amide bond. These conformational changes are crucial in determining the three-dimensional shape of the molecule, which in turn can influence its interactions with biological systems. The study of these dynamic behaviors typically employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, and computational modeling techniques. nih.gov

The piperazine ring generally adopts a chair conformation to minimize steric and torsional strain. However, in substituted piperazines such as this compound, the substituents can influence the equilibrium between different chair forms, as well as the potential population of twist-boat conformations. For 2-substituted piperazines, there is often a conformational preference for the substituent to occupy either an axial or equatorial position. Studies on related 1-acyl-2-substituted piperazines have indicated a preference for the axial conformation in some cases.

The presence of the N-ethylcarboxamide group at the 2-position introduces a significant energy barrier to rotation around the C2-N(amide) bond due to its partial double bond character. This restricted rotation, in conjunction with the ring inversion of the piperazine core, leads to the existence of multiple, slowly interconverting conformers at room temperature on the NMR timescale. nih.govrsc.org This phenomenon results in a complex NMR spectrum, often showing broadened signals or multiple sets of resonances for the piperazine ring protons.

Variable-temperature NMR spectroscopy is a powerful tool to probe these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν), the free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated. nih.govst-andrews.ac.uk For N-acylated piperazines, the energy barriers for amide bond rotation are typically found to be in the range of 56 to 80 kJ mol⁻¹. rsc.org It has been noted in studies of unsymmetrically N,N'-substituted piperazines that the energy barrier for the amide bond rotation is often higher than that for the piperazine ring inversion. rsc.org

Computational methods, such as Density Functional Theory (DFT), are employed to complement the experimental NMR data. nih.gov These calculations can provide valuable insights into the relative energies of the different possible conformers (e.g., chair with axial or equatorial substituents, twist-boat) and the transition state energies for their interconversion. Potential energy surface (PES) scans can map out the energy landscape as a function of key dihedral angles, helping to identify the most stable conformations and the pathways for conformational change. For a comprehensive analysis, calculated NMR chemical shifts for the lowest energy conformers can be compared with experimental data to determine the predominant species in solution. nih.gov

While specific experimental data and detailed research findings for this compound are not extensively available in the reviewed literature, the principles of conformational analysis for N-substituted piperazine-2-carboxamides are well-established. A thorough investigation would typically yield data tables summarizing key parameters from both experimental and computational studies.

Table of Expected NMR and Thermodynamic Data

ParameterExpected Data TypeDescription
¹H NMR Chemical Shifts (δ)ppmChemical shifts for the protons on the piperazine ring and the ethyl substituents, which would likely show distinct signals for different conformers at low temperatures.
¹³C NMR Chemical Shifts (δ)ppmChemical shifts for the carbon atoms, providing further evidence for the presence of multiple conformers.
J-Coupling ConstantsHzVicinal coupling constants (³JHH) would help to determine the dihedral angles and thus the conformation of the piperazine ring.
Coalescence Temperature (Tc)KThe temperature at which two exchanging NMR signals merge into one, used to calculate the energy barrier.
Free Energy of Activation (ΔG‡)kJ/molThe energy barrier for conformational interconversion (ring inversion and amide bond rotation), calculated from the coalescence temperature.

Table of Expected Computational Data

ParameterExpected Data TypeDescription
Relative Energies (ΔE)kJ/molThe calculated energy difference between the various stable conformers of the molecule.
Dihedral AnglesDegreesThe calculated dihedral angles defining the geometry of the piperazine ring and the orientation of the substituents in the lowest energy conformers.
Rotational BarrierskJ/molThe calculated energy barriers for the rotation around the amide bond and for the inversion of the piperazine ring.
Boltzmann Population%The predicted population of each conformer at a given temperature based on their relative energies.

Theoretical and Computational Chemistry Studies on N,4 Diethylpiperazine 2 Carboxamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of N,4-Diethylpiperazine-2-carboxamide at the electronic level. These studies provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational tool used to determine the optimized molecular structure of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface can be calculated. jddtonline.inforesearchgate.net These calculations typically show that the piperazine (B1678402) ring adopts a stable chair conformation. researchgate.net The stability of the molecule is further understood through the analysis of hyper-conjugative interactions and charge delocalization, which can be investigated using Natural Bond Orbital (NBO) analysis. jddtonline.info

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. For similar aryl sulfonyl piperazine derivatives, DFT calculations have been successfully used to determine these parameters. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Piperazine Carboxamide System (Calculated) Note: This data is illustrative for a generic piperazine carboxamide system, as specific experimental data for this compound is not publicly available. Parameters are calculated at the B3LYP/6-31G(d,p) level.

ParameterBond/AtomsValue
Bond Length C-N (piperazine ring)~ 1.46 Å
C-C (piperazine ring)~ 1.53 Å
C=O (carboxamide)~ 1.24 Å
C-N (carboxamide)~ 1.35 Å
N-C (ethyl group)~ 1.47 Å
Bond Angle C-N-C (piperazine ring)~ 110°
N-C-C (piperazine ring)~ 111°
O=C-N (carboxamide)~ 123°
Dihedral Angle C-N-C-C (piperazine ring)~ ±55° (chair)

Ab Initio Calculations and Basis Set Selection for this compound

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), alongside DFT, offer a high level of theory for investigating the electronic structure of this compound. The choice of basis set is crucial for obtaining accurate results. For molecules of this size containing nitrogen and oxygen atoms, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. jddtonline.inforesearchgate.net

The 6-31G(d,p) basis set provides a good balance between computational cost and accuracy, including polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron density in chemical bonds. For more precise calculations of electronic properties and intermolecular interactions, the larger 6-311++G(d,p) basis set is preferable, as it includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus. researchgate.net The selection of the basis set is a critical step and is often validated by comparing calculated properties with experimental data where available for related compounds. wur.nl

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic transitions of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. espublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. jddtonline.info

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. espublisher.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the piperazine ring and the carboxamide group. The LUMO is likely distributed over the carbonyl group and adjacent atoms. In studies of similar piperazine derivatives, the HOMO-LUMO gap is typically in the range of 3-5 eV. espublisher.com

Table 2: Illustrative Frontier Molecular Orbital Properties Note: These values are representative for a piperazine derivative and are subject to the level of theory and basis set used.

PropertyValue (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.0 eV

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, using a color scale to indicate different potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are generally found around electronegative atoms like the oxygen of the carboxamide group and, to a lesser extent, the nitrogen atoms. researchgate.netresearchgate.net Blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack, often located around hydrogen atoms, particularly those of the amide group and the ethyl groups. jddtonline.inforesearchgate.net Green and yellow regions correspond to areas of near-zero or intermediate potential. The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Space

While quantum chemical calculations provide detailed information about the static electronic structure, molecular modeling and dynamics simulations are necessary to explore the conformational landscape and dynamic behavior of this compound over time.

Force Field Development for Piperazine Carboxamide Systems

Molecular Dynamics (MD) simulations require a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. For a molecule like this compound, a specific force field may need to be developed or existing ones, such as AMBER or CHARMM, may need to be re-parameterized.

The development of a force field for a piperazine carboxamide system involves several steps:

Parameterization of Bonded Terms : Bond lengths and angles are typically set to their equilibrium values obtained from DFT calculations (as in section 4.1.1). The force constants for these terms are derived from the second derivative of the potential energy surface.

Parameterization of Torsional Terms : Dihedral angles, which govern the conformational flexibility of the piperazine ring and the side chains, are the most critical. The potential energy profile for the rotation around key bonds is scanned using quantum chemical methods. These energy profiles are then fitted to the torsional potential functions of the force field.

Assignment of Non-bonded Parameters : Van der Waals parameters are usually taken from standard force field libraries. Atomic partial charges are derived to reproduce the quantum mechanical electrostatic potential. Methods like Restrained Electrostatic Potential (RESP) fitting are commonly used to ensure that the charges accurately reflect the MEP.

Recent advancements have explored differentiable simulations to optimize force field parameters to better match experimental data or higher-level simulations, which could be applied to systems like piperazine carboxamides. rsc.org The resulting force field, such as the conceptual GB99dms, can then be used in MD simulations to study the conformational dynamics, solvent interactions, and other macroscopic properties of this compound. rsc.org

Conformational Sampling and Free Energy Calculations

The flexibility of the piperazine ring and the presence of two ethyl substituents on the nitrogen atoms, along with the carboxamide group, give rise to a complex conformational landscape for this compound. Understanding the relative stabilities of these conformers is crucial, as they can significantly influence the molecule's physical and chemical properties.

Conformational sampling techniques, such as molecular dynamics (MD) simulations and Monte Carlo methods, are employed to explore the potential energy surface of the molecule. These methods generate a large ensemble of possible conformations, providing a statistical representation of the molecule's dynamic behavior.

Table 1: Representative Conformational States and Calculated Relative Free Energies

ConformerDihedral Angle (C2-N1-C6-C5)N-Ethyl Group OrientationC-Ethyl Group OrientationRelative Free Energy (kcal/mol)
Chair 1 (Equatorial)-55°EquatorialEquatorial0.00
Chair 2 (Axial)+53°AxialEquatorial+2.5
Twist-Boat 1VariableVariableVariable+5.8
Twist-Boat 2VariableVariableVariable+6.2

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from conformational analysis and free energy calculations.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods offer a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the accuracy of the theoretical models.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectroscopy).

For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS).

For vibrational analysis, the calculation of the Hessian matrix at the optimized geometry of the molecule yields the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in the IR and Raman spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹H NMR (ppm, C2-H)3.153.12
¹³C NMR (ppm, C2)58.958.5
IR Frequency (cm⁻¹, C=O stretch)16851680
IR Frequency (cm⁻¹, N-H stretch)33503345

Note: The data in this table is illustrative. Actual experimental validation would be required to confirm the accuracy of the computational predictions.

Computational Insights into Reactivity and Reaction Pathways

Computational chemistry provides valuable insights into the reactivity of a molecule by mapping out potential reaction pathways and identifying transition states. This information is crucial for understanding the mechanisms of chemical reactions involving this compound.

Methods such as transition state theory, combined with quantum mechanical calculations, can be used to determine the activation energies and reaction rates for various chemical transformations. Molecular dynamics simulations can also be employed to study the dynamic evolution of a reaction, providing a more detailed picture of the reaction mechanism.

For instance, the hydrolysis of the carboxamide group is a potential reaction pathway. Computational studies can elucidate the role of acid or base catalysis in this process by modeling the reaction in the presence of H₃O⁺ or OH⁻ ions. The calculations would involve locating the transition state for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and determining the associated energy barrier.

Table 3: Calculated Activation Energies for Potential Reaction Pathways

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)
Amide HydrolysisAcid (H₃O⁺)18.5
Amide HydrolysisBase (OH⁻)15.2
N-DealkylationNone35.8

Note: The data presented in this table is hypothetical and intended to illustrate the types of insights that can be gained from computational studies of reactivity.

Reactivity Profiles and Reaction Mechanisms of N,4 Diethylpiperazine 2 Carboxamide

Chemical Transformations at the Piperazine (B1678402) Ring Nitrogens

The piperazine ring of N,4-diethylpiperazine-2-carboxamide contains two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The N4-nitrogen is a tertiary amine, while the N1-nitrogen is part of an amide linkage. This structural arrangement is central to its chemical behavior.

Nucleophilic and Electrophilic Reactivity Studies

The nitrogen atoms of the piperazine ring are nucleophilic centers due to the presence of lone pairs of electrons. The N4-nitrogen, being a tertiary amine, is the more nucleophilic of the two. The N1-nitrogen's nucleophilicity is significantly diminished due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair through resonance.

Consequently, electrophilic attack, such as alkylation or acylation, is expected to occur preferentially at the N4-position. For instance, reaction with an alkyl halide would likely yield a quaternary ammonium (B1175870) salt at the N4-nitrogen. The general reactivity of piperazine nitrogens in nucleophilic substitution reactions is well-established, participating in reactions with various electrophiles. mdpi.com

Ring Inversion Dynamics and Reactivity Implications

The piperazine ring typically adopts a chair conformation to minimize steric strain. For 1-acyl-2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov In the case of this compound, the diethylcarboxamide group at the C2 position would likely favor an axial orientation.

This conformational preference has significant implications for the molecule's reactivity. The orientation of the substituents on the piperazine ring affects the accessibility of the nitrogen lone pairs to incoming electrophiles. The chair-to-chair ring inversion process, which occurs rapidly at room temperature, can expose or shield the nitrogen lone pairs, thus influencing the rate and outcome of reactions. The ethyl group at the N4 position will also influence the equilibrium between the two possible chair conformations. The thermodynamically favored conformation will be the one that minimizes steric interactions between the substituents. nih.gov

Reactivity of the Carboxamide Moiety

The carboxamide group at the C2 position introduces another site of reactivity within the molecule, distinct from the piperazine nitrogens.

Hydrolysis and Amidation Pathways

The amide bond of the carboxamide can undergo hydrolysis under either acidic or basic conditions to yield N,4-diethylpiperazine-2-carboxylic acid and diethylamine (B46881). This reaction is a common transformation for amides, although it often requires elevated temperatures. Enzymatic hydrolysis is also a potential pathway, as demonstrated by the use of leucine (B10760876) aminopeptidase (B13392206) for the kinetic resolution of a related N-t-Boc-piperazine carboxamide. tandfonline.com

Conversely, the formation of the amide bond, or amidation, is a key synthetic route to this class of compounds. This can be achieved by reacting the corresponding piperazine-2-carboxylic acid derivative with diethylamine, often activated by a coupling agent. Another common method involves the reaction of a piperazine-2-acyl chloride with diethylamine. nih.gov

Reduction and Oxidation Reactions of the Carboxamide Functionality

The carboxamide group can be reduced to an amine. This transformation effectively converts the this compound into a 1,2,4-trisubstituted piperazine. Common reducing agents for this purpose include strong hydrides like lithium aluminum hydride.

Oxidation of the carboxamide functionality is a less common and more challenging transformation. Amides are generally resistant to oxidation. Specific reagents and conditions would be required to achieve oxidation, and the reaction would likely compete with oxidation at other sites in the molecule, such as the piperazine ring nitrogens.

Acid-Base Chemistry and Protonation Equilibria of this compound

The presence of two basic nitrogen atoms means that this compound can accept two protons. The basicity of these nitrogens, and thus the pKa values of their conjugate acids, are different due to their distinct chemical environments.

The N4-nitrogen, a tertiary amine, is significantly more basic than the N1-nitrogen, which is part of an amide. Based on data for related substituted piperazines, the pKa for the first protonation (at N4) can be estimated. For example, 1-ethylpiperazine (B41427) has a pKa of 9.93 at 298 K. The presence of the electron-withdrawing carboxamide group at C2 would be expected to lower this value slightly. The second protonation, occurring at the N1-nitrogen, will have a much lower pKa due to the delocalization of the lone pair into the carbonyl group. For piperazine itself, the two pKa values are approximately 9.73 and 5.35.

The protonation equilibrium is therefore highly dependent on the pH of the solution. At physiological pH, the N4-nitrogen will be predominantly protonated, while the N1-nitrogen will be largely unprotonated.

Estimated pKa Values and Protonation Sites
Protonation StepSite of ProtonationEstimated pKaPredominant Species at pH 7.4
FirstN4-nitrogen (tertiary amine)~9.0 - 9.5Protonated
SecondN1-nitrogen (amide)< 4Unprotonated

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound primarily involves reactions at the secondary amine of the piperazine ring and, to a lesser extent, transformations of the carboxamide moiety. Mechanistic studies on the parent molecule are not extensively reported in the literature; however, a comprehensive understanding can be drawn from investigations into the reactivity of analogous piperazine-2-carboxamide (B1304950) systems and related piperazine derivatives. The principal derivatization reactions include acylation, alkylation, and more complex C-H functionalization and cyclization reactions.

Nucleophilic Substitution Reactions

The most common derivatization of the piperazine core involves nucleophilic substitution at the N-1 position. These reactions, typically acylations and alkylations, are fundamental in modifying the structure and properties of piperazine-containing compounds.

Acylation Reactions: The acylation of the secondary amine in piperazine derivatives is a widely employed transformation. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. An acylating agent, such as an acid chloride or anhydride, is attacked by the lone pair of electrons on the nitrogen atom of the piperazine ring. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), results in the formation of the N-acylated product.

Studies on the acylation of various piperazine cores indicate that the reaction is often facilitated by the use of a base to neutralize the acid generated during the reaction, thereby preventing the protonation of the piperazine nitrogen and maintaining its nucleophilicity. The conformational behavior of N-acylated piperazines has been investigated using techniques like temperature-dependent NMR spectroscopy. These studies reveal that the restricted rotation around the newly formed amide bond (N-C=O) leads to the existence of conformational isomers at room temperature. The energy barriers for this rotation are influenced by the nature of the substituents on both the acyl group and the piperazine ring. rsc.org

Alkylation Reactions: N-alkylation of the piperazine ring can be achieved through several mechanistic pathways, including direct nucleophilic substitution and reductive amination.

In direct alkylation, the piperazine nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile in a classic SN2 reaction. The reaction rate and efficiency are dependent on the nature of the alkylating agent and the reaction conditions. For instance, the synthesis of N-alkyl piperazine derivatives has been accomplished using alkyl bromides, with subsequent deprotection steps if protecting groups are used. nih.gov

Reductive amination offers an alternative route to N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone. This is followed by the reduction of the iminium ion, typically with a hydride reducing agent like sodium triacetoxyborohydride (B8407120), to yield the N-alkylated piperazine. This method is particularly useful for introducing a variety of alkyl groups. Mechanistic considerations for this reaction highlight the importance of pH control to facilitate both the iminium ion formation and the subsequent reduction.

Catalytic Derivatization Reactions

Modern synthetic methods have enabled more complex derivatizations of the piperazine scaffold, often employing transition metal or photoredox catalysis. These reactions allow for the formation of C-C and C-N bonds under milder conditions and with greater control.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl piperazine derivatives. The catalytic cycle is well-established and generally involves:

Oxidative addition of an aryl halide to a low-valent palladium(0) complex.

Formation of a palladium-amido complex upon reaction with the piperazine.

Reductive elimination from the palladium-amido complex to furnish the N-arylpiperazine and regenerate the palladium(0) catalyst.

This methodology has been extensively used in the synthesis of pharmaceutically active piperazine-containing molecules. mdpi.com

Manganese-Mediated Radical Cyclizations: For piperazine derivatives containing unsaturated moieties, manganese(III) acetate (B1210297) can mediate oxidative radical cyclization reactions. A proposed mechanism for such a reaction involves the initial formation of a carbon-centered radical from a 1,3-dicarbonyl compound, which then adds to the unsaturated system on the piperazine derivative. nih.gov The resulting radical intermediate can then undergo a cyclization and subsequent oxidation/elimination steps to yield complex dihydrofuran-substituted piperazines. nih.gov The regioselectivity of these reactions is often high, with the initial radical addition occurring at the more electronically favorable position of the unsaturated system. nih.gov

Photoredox-Catalyzed C-H Functionalization: Recent advances have demonstrated the utility of photoredox catalysis for the direct C-H functionalization of piperazines, offering a novel approach to derivatization. In one such mechanism, a photocatalyst, upon excitation by light, can oxidize the piperazine to form a nitrogen-centered radical cation. mdpi.com Subsequent deprotonation at an adjacent carbon atom generates an α-amino radical. This highly reactive intermediate can then engage in various coupling reactions, for example, with electron-deficient alkenes in a Giese-type addition, to form new C-C bonds at the C-2 or C-3 position of the piperazine ring. The choice of photocatalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product. mdpi.com

The table below summarizes the key mechanistic features of these derivatization reactions as inferred from studies on related piperazine systems.

Reaction Type Key Intermediates Catalyst/Reagent General Mechanistic Pathway Relevant Studies
Acylation Tetrahedral intermediateAcid chloride, AnhydrideNucleophilic acyl substitution rsc.org
Alkylation (Direct) SN2 transition stateAlkyl halideNucleophilic substitution nih.gov
Alkylation (Reductive Amination) Iminium ionAldehyde/Ketone, Hydride reducing agentImine formation followed by reduction nih.govmdpi.com
Buchwald-Hartwig Amination Pd(0)/Pd(II) species, Pd-amido complexPd catalyst, Ligand, BaseOxidative addition, amination, reductive elimination mdpi.com
Radical Cyclization Carbon-centered radicalMn(OAc)₃Radical addition, cyclization, oxidation nih.gov
Photoredox C-H Functionalization Nitrogen radical cation, α-amino radicalPhotocatalyst, LightSingle electron transfer, deprotonation, radical coupling mdpi.com

Derivatization Strategies and Analog Design Based on the N,4 Diethylpiperazine 2 Carboxamide Scaffold

Systematic Modification of Piperazine (B1678402) Ring Substituents

The strategic modification of substituents on the piperazine ring is a fundamental approach in analog design, with a significant impact on biological activity. Research into structure-activity relationships (SAR) has consistently shown that the nature and position of these substituents can dramatically influence a compound's potency and selectivity. nih.govtandfonline.com

For the N,4-diethylpiperazine-2-carboxamide scaffold, systematic modifications would typically involve the two nitrogen atoms (N1 and N4) and the carbon atoms of the ring. However, analysis of existing piperazine-containing drugs reveals a strong precedent for substitution at the N1 and N4 positions, with carbon-substituted piperazines remaining a less explored area of chemical space. nih.gov

Key Modification Strategies:

N-Aryl Substitution: The introduction of aryl groups at the N1 or N4 position is a common strategy. In one study on N-arylpiperazine-1-carboxamide derivatives, the presence of a trans-2,5-dimethylpiperazine (B131708) core was found to be a potent androgen receptor antagonist. nih.gov Further optimization of the N-aryl substituent to a 4-cyano-3-(trifluoromethyl)phenyl group resulted in a compound with significantly increased antiandrogenic activity. nih.gov

N-Alkyl Substitution: The N4-ethyl group in the parent scaffold can be systematically varied. Common methods for creating N-alkyl analogs include nucleophilic substitution, reductive amination, and the reduction of carboxamides. mdpi.com Altering the length and branching of the alkyl chain can fine-tune the compound's lipophilicity and interaction with target proteins. For instance, in a series of KRAS inhibitors, substituting the piperazine nitrogen with different groups showed that while some modifications were tolerated, a trifluoroethyl group led to a significant drop in potency, highlighting the sensitivity of the target to the basicity and steric bulk at this position. acs.org

SAR-Guided Modifications: The potency of piperazine derivatives often follows clear trends based on the substituents. In one study, the general trend in potency against a cancer cell line was phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine, indicating a preference for an aromatic substituent. nih.gov The addition of an amino group to a p-tolylpiperazine derivative was found to be particularly advantageous. nih.gov

Table 1: Illustrative Examples of Systematic Piperazine Ring Modifications and Their Observed Impact

Parent Scaffold Position Substituent Type Example Modification Observed Impact/Rationale Reference
N1-PositionAryl Group4-cyano-3-(trifluoromethyl)phenylPotent androgen receptor antagonist activity. nih.gov
N4-PositionAlkyl GroupIsopropylMaintained or improved potency in CCR2 antagonists. nih.gov
N4-PositionAlkyl GroupTrifluoroethylOver 100-fold reduction in potency against KRAS. acs.org
C2/C5-PositionAlkyl Grouptrans-2,5-dimethylPotent androgen receptor antagonist activity when combined with N-aryl group. nih.gov

Exploration of Variations at the Carboxamide Nitrogen and Carbonyl Positions

The carboxamide moiety is a critical pharmacophoric element, and its modification offers another avenue for optimizing molecular properties. Variations can be introduced at both the nitrogen atom and the carbonyl group.

Modifications at the Carboxamide Nitrogen:

Bioisosteric Replacement of the Carbonyl Group:

A more advanced strategy involves the bioisosteric replacement of the entire amide bond or just the carbonyl group to improve metabolic stability and other pharmacokinetic properties. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.

Amide Bond Bioisosteres: A wide range of heterocyclic rings can serve as amide bond mimics, including 1,2,3-triazoles, oxadiazoles, and thiadiazoles. nih.gov In one example, replacing a piperazine amide with a 1,2,4-thiadiazole (B1232254) motif retained potent CB1 agonist activity while significantly improving metabolic stability. nih.gov

Carbonyl Group Replacement: A novel class of peptide-like oligomers, termed "peptidines," has been developed where the carbonyl oxygen atom is replaced with a functionalized nitrogen atom, forming an amidine. rsc.org This strategy effectively doubles the number of diversification points per monomeric unit and can reduce conformational flexibility, offering a powerful tool for library generation and peptide mimicry. rsc.org

Table 2: Potential Bioisosteric Replacements for the Carboxamide Moiety

Original Group Bioisosteric Replacement Rationale for Replacement Reference
Amide Bond1,2,4-ThiadiazoleImproved metabolic stability, retention of agonist potency. nih.gov
Amide Bond1,3,4-OxadiazoleImproved metabolic stability in enzyme inhibitors. nih.gov
Amide Bond1,2,3-TriazoleMimics physicochemical properties, enhances metabolic stability. nih.gov
Carbonyl OxygenFunctionalized Nitrogen (Amidine)Increases functional group density, reduces conformational flexibility. rsc.org

Solid-Phase Synthesis Approaches for this compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry, particularly solid-phase synthesis, is employed. nih.gov This technique allows for the rapid generation of large libraries of discrete compounds, which can then be screened for biological activity. 5z.comnih.gov

The piperazine-2-carboxylic acid scaffold is well-suited for a combinatorial approach as its three functional groups (one carboxylic acid and two amines) can be conveniently and orthogonally substituted using solid-phase chemistry. 5z.com The general process involves anchoring the scaffold to a solid support (resin) and then sequentially adding diverse building blocks.

A typical solid-phase synthesis might proceed as follows:

Resin Attachment: The piperazine scaffold is attached to a solid support, such as a BAL linker functionalized resin. nih.gov

Diversification at N1: The N1 amine is deprotected, and a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) are coupled to it.

Diversification at N4: The N4 amine is functionalized, often through reductive amination with a library of aldehydes or ketones.

Carboxamide Formation: The carboxylic acid at the C2 position is activated and reacted with a library of amines to form the final carboxamide.

Cleavage: The final compounds are cleaved from the resin, purified, and characterized.

This modular approach allows for the creation of immense libraries. For instance, two novel solid-phase synthetic routes were used to produce a library of 15,000 piperazine-2-carboxamide (B1304950) derivatives. nih.gov5z.com In another example, a 160-member library was produced by combining novel piperazine scaffolds with eight sulfonyl/acid chlorides and ten amines. researchgate.net

Table 3: Example of a Diversified Library Based on a Piperazine-2-Carboxamide Scaffold

Scaffold Position Building Block Type Number of Variants Example Building Blocks
N1-PositionCarboxylic Acids50Acetic Acid, Benzoic Acid, Phenylacetic Acid
N4-PositionAldehydes (for reductive amination)50Formaldehyde, Acetaldehyde, Benzaldehyde
C2-CarboxamidePrimary/Secondary Amines60Diethylamine (B46881), Morpholine (B109124), Aniline
Total Possible Compounds 150,000 (50 x 50 x 60)

Chemoinformatics and Scaffold Hopping Approaches for Chemical Design

Modern drug design heavily relies on computational tools to analyze large datasets, predict properties, and guide the synthesis of new molecules. mdpi.com Chemoinformatics and scaffold hopping are two powerful strategies used in conjunction with the this compound scaffold.

Chemoinformatics in Library Design:

Chemoinformatics plays a crucial role in the design and analysis of combinatorial libraries. mdpi.com

Reagent Clustering: Computational methods are used to cluster reagents based on their physicochemical properties to ensure maximum diversity in the resulting library. 5z.com

Library Profiling: Properties such as molecular weight, number of hydrogen bond donors/acceptors, and lipophilicity are calculated for the virtual library to ensure the compounds possess "drug-like" characteristics. 5z.com

Virtual Screening: Computational models are used to screen virtual libraries against a biological target, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. youtube.com

Scaffold Hopping:

Scaffold hopping is a computational drug design strategy that aims to identify novel molecular scaffolds with similar biological activity to a known active compound. drugdesign.org This is particularly useful for discovering new chemical series with improved properties or to circumvent existing patents.

For the this compound scaffold, this could involve:

Identifying the key pharmacophoric features of the molecule (e.g., the basic nitrogen, the hydrogen bond acceptor of the carbonyl, the spatial arrangement of the ethyl groups).

Using these features to search databases of known compounds for different core structures (scaffolds) that can present the same features in a similar 3D arrangement.

Synthesizing and testing these new scaffolds.

Bioisosteric replacements are a form of scaffold hopping. For instance, spiro-building blocks like 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane have been used as bioisosteres for morpholine and piperazine, respectively, to improve pharmacokinetics by increasing the fraction of sp3-hybridized carbons (Fsp3). tcichemicals.comenamine.net

Table 4: Chemoinformatic and Scaffold Hopping Strategies

Strategy Description Application to Scaffold Reference
Chemoinformatics Using computational tools to design, analyze, and screen chemical libraries.Maximizing diversity of substituents and ensuring drug-like properties in this compound libraries. 5z.commdpi.com
Scaffold Hopping Replacing the core molecular structure while maintaining key pharmacophoric features.Identifying novel cores (e.g., spirocycles) that mimic the piperazine ring to discover new chemical series with potentially better properties. drugdesign.orgtcichemicals.com

Applications of N,4 Diethylpiperazine 2 Carboxamide As a Chemical Entity and Tool in Methodological Research

N,4-Diethylpiperazine-2-carboxamide as a Ligand in Coordination Chemistry

Currently, there is limited specific information in published literature detailing the application of this compound as a ligand in coordination chemistry. The piperazine (B1678402) ring itself, with its two nitrogen atoms, is a well-known bidentate ligand capable of forming stable complexes with various metal ions. However, the focus of research on piperazine-2-carboxamide (B1304950) derivatives has predominantly been on their biological activity and use in synthesis rather than their coordination properties. While the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the amide group present potential coordination sites, their systematic investigation as ligands for metal complexes has not been a significant area of study.

This compound as a Building Block in Complex Molecular Architectures

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives, including this compound, are valuable building blocks for constructing more complex and biologically active molecules. nih.govrsc.org The inherent properties of the piperazine ring, such as its chair conformation and electron-donating nature, make it a desirable component in the design of functional materials. rsc.org

Researchers utilize the piperazine-2-carboxamide core to generate large libraries of compounds for screening purposes. nih.gov For instance, 4-substituted-4-aminopiperidine derivatives have been described as key building blocks for synthesizing piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. nih.gov This highlights how a specific, pre-functionalized piperazine-related unit can be efficiently incorporated into a larger, more complex molecular architecture in a convergent synthetic strategy. nih.gov The ability to systematically modify the substituents on the piperazine ring and the carboxamide function allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Methodological Studies in Organic Synthesis Utilizing this compound (e.g., as chiral reagents, protecting groups, or intermediates)

The synthesis and manipulation of piperazine-2-carboxamides often involve sophisticated methodological approaches, establishing them as important intermediates and subjects of study in organic synthesis.

Chiral Reagents and Asymmetric Synthesis: The presence of a stereocenter at the C2 position of the piperazine ring makes chiral piperazine-2-carboxamides highly sought-after targets. Chirality can significantly influence the biological selectivity of a compound. nih.gov Consequently, substantial research has been dedicated to the asymmetric synthesis of these molecules.

One notable strategy involves starting from a chiral pool, such as (R)- or (S)-phenylglycinol, to serve as a chiral auxiliary, guiding the stereochemical outcome of the synthesis. nih.gov Another approach reported by Merck for the synthesis of potent melanocortin 4 receptor (MC4R) agonists involved starting with a chiral N-Boc-protected diaminopropionate derivative. nih.gov This was followed by a series of steps including alkylation, intramolecular reductive amination, and eventual coupling to yield diastereomeric piperazine-carboxamides, which were then separated. nih.gov Furthermore, biocatalysis has been employed for the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase (B13392206) to produce enantiopure (S)-piperazine-2-carboxylic acid, a key chiral intermediate. acs.org

Table 1: Methodologies in Chiral Piperazine-2-Carboxamide Synthesis
MethodologyKey Starting Material/ReagentDescriptionReference
Chiral Auxiliary(R)-(-)-PhenylglycinolUsed as a chiral auxiliary to guide the asymmetric synthesis of (R)-(+)-2-methylpiperazine. nih.gov
Chiral Pool SynthesisMethyl N-β-Boc-l-α,β-diaminopropionateStarting from a commercially available chiral amino acid derivative to build the piperazine ring. nih.gov
Biocatalytic ResolutionRacemic piperazine-2-carboxamideAn aminopeptidase enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the chiral acid and the remaining amide. acs.org
Nucleophilic SubstitutionChiral (R/S)-1-boc-3-methyl piperazineReacting a chiral piperazine intermediate with dichloropyrimidine to create more complex chiral derivatives. nih.gov

Protecting Groups and Intermediates: The synthesis of N,4-disubstituted piperazine-2-carboxamides necessitates the use of protecting group strategies to achieve regioselectivity. The tert-butoxycarbonyl (Boc) group is commonly used to temporarily protect one of the nitrogen atoms of the piperazine ring. nih.govnih.gov This allows for the selective functionalization of the other nitrogen atom. The Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid, to allow for further modification at that position. nih.gov

Recent advances have also focused on the direct C–H functionalization of N-Boc-protected piperazines through methods like direct lithiation, providing a powerful route to C2-substituted intermediates without requiring a multi-step synthesis from a linear precursor. mdpi.com

This compound in Analytical Method Development (e.g., as a standard, or for novel detection and derivatization methods in chemical analysis)

Specific analytical methods developed exclusively for this compound are not widely documented. However, the analytical techniques used for the broader class of piperazine derivatives are well-established and would be directly applicable.

The United Nations Office on Drugs and Crime (UNODC) recommends gas chromatography-mass spectrometry (GC-MS) as a primary method for the identification of piperazine derivatives in seized materials. unodc.org This technique provides information on both the retention time (a chromatographic parameter) and the mass spectrum (which reveals the chemical structure). unodc.org Gas chromatography with flame ionization detection (GC-FID) is also used for routine quantitative analysis. unodc.org

For non-volatile or thermally unstable derivatives, as well as for the separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. For example, preparative reverse-phase HPLC has been successfully used to separate trans and cis diastereomers of complex dipeptide piperazines. nih.gov The development of any quantitative analytical method would require a pure analytical standard. While a standard for this compound is not listed as commercially available, related compounds like piperazine-2-carboxylic acid dihydrochloride (B599025) are available as reference materials, which could facilitate the development and validation of new analytical methods. sigmaaldrich.com

Table 2: Applicable Analytical Methods for Piperazine Carboxamide Derivatives
TechniqueAbbreviationApplicationReference
Gas Chromatography-Mass SpectrometryGC-MSProvides structural information for identification of volatile derivatives. unodc.orgunl.edu
Gas Chromatography-Flame Ionization DetectionGC-FIDRoutine qualitative and quantitative analysis. unodc.org
High-Performance Liquid ChromatographyHPLCSeparation of non-volatile compounds and stereoisomers (diastereomers). nih.gov

Future Prospects and Emerging Research Avenues in N,4 Diethylpiperazine 2 Carboxamide Chemistry

Integration with Automated Synthesis Platforms for High-Throughput Research

The synthesis of complex molecules like N,4-Diethylpiperazine-2-carboxamide is traditionally a labor-intensive and time-consuming process. However, the advent of automated synthesis platforms and flow chemistry is set to revolutionize this field. These technologies enable the rapid and efficient production of chemical compounds, facilitating high-throughput screening and optimization of reaction conditions.

A machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide and its subsequent reduction to piperazine-2-carboxamide (B1304950) has been successfully demonstrated. beilstein-journals.orgresearchgate.netnih.gov This process, controlled by open-source software and accessible hardware like the Raspberry Pi®, showcases a viable pathway for the automated synthesis of piperazine (B1678402) carboxamides. beilstein-journals.orgresearchgate.netnih.gov Such a system could be readily adapted for the synthesis of this compound, allowing for the systematic variation of reactants, catalysts, and reaction parameters to quickly identify optimal synthetic routes.

Furthermore, high-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and materials science. nih.govnih.govthermofisher.comvipergen.com By integrating automated synthesis with HTS, vast libraries of piperazine derivatives, including variations of this compound with diverse substituents, could be rapidly generated and tested for desired biological activities or material properties. nih.govnih.govthermofisher.comvipergen.comresearchgate.netnih.gov This approach dramatically accelerates the pace of discovery, enabling the exploration of a much larger chemical space than would be possible with traditional methods. nih.govvipergen.com

Advanced Spectroscopic Techniques for Dynamic Process Characterization

Understanding the intricate details of a chemical reaction as it happens is crucial for its optimization and control. Advanced spectroscopic techniques, particularly when used in-situ, provide a real-time window into the reaction dynamics of processes like the formation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and can be used to monitor the progress of a reaction in real-time. nih.govnanalysis.com For instance, the restricted rotation around the amide bond, a key feature of this compound, can be studied using variable temperature NMR. nanalysis.com In-situ NMR has been effectively used to observe the formation of intermediates in amide bond synthesis, such as the detection of a silyl (B83357) ester intermediate when using methoxysilanes as coupling agents. rsc.org This level of mechanistic insight is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts.

Other spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can also be integrated into reaction monitoring. For example, in the context of organoboron-catalyzed amide bond formation, in-situ IR has been used to observe the formation of active intermediates. rsc.org The interactions of piperazine derivatives with other molecules can also be studied using electronic and infrared spectra to characterize the resulting charge-transfer complexes. qu.edu.qahbku.edu.qaresearchgate.net The application of these advanced spectroscopic techniques would allow for a detailed characterization of the synthesis of this compound, providing crucial data for process control and scale-up.

Expanding Computational Models for Predictive Chemical Properties and Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity with increasing accuracy. For a molecule like this compound, where experimental data is scarce, computational models can provide invaluable a priori insights.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netdergipark.org.tr DFT calculations can be employed to perform conformational analysis, identifying the most stable three-dimensional structures of this compound. researchgate.netdergipark.org.trnih.gov This is particularly important for piperazine rings, which can exist in various chair and boat conformations that influence their chemical and biological activity. researchgate.netdergipark.org.trnih.gov Furthermore, DFT can be used to predict a wide range of properties, including spectroscopic signatures (e.g., NMR chemical shifts), which can then be compared with experimental data to validate the computational model. nih.gov

Beyond structural predictions, computational models can also forecast the reactivity of a molecule. By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified. researchgate.netdergipark.org.tr This information can guide the design of new synthetic reactions and help to rationalize observed reaction outcomes. For libraries of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with specific properties, enabling the in silico screening of virtual compounds before committing to their synthesis. nih.govnih.gov

Novel Reaction Discovery and Process Intensification for this compound Synthesis

Recent advances in synthetic organic chemistry have provided new tools for the construction of substituted piperazines. benthamdirect.comacs.orgnih.govorganic-chemistry.org For example, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from readily available starting materials. acs.orgorganic-chemistry.org Other innovative approaches include visible-light-promoted decarboxylative annulation protocols and the use of organoboron catalysts for direct amide bond formation. rsc.orgorganic-chemistry.org These novel methods offer milder reaction conditions, greater functional group tolerance, and improved stereochemical control, all of which would be beneficial for the synthesis of this compound.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. blazingprojects.comcetjournal.itresearchgate.net In the context of pharmaceutical manufacturing, this often involves a shift from traditional batch reactors to continuous flow systems. blazingprojects.comcetjournal.it Continuous manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. cetjournal.it By applying the principles of process intensification, the synthesis of this compound could be made more sustainable and cost-effective, which is a critical consideration for the large-scale production of any chemical compound. cetjournal.itmdpi.com

Interactive Data Table: Comparison of Spectroscopic and Computational Data for Piperazine Derivatives

CompoundSpectroscopic TechniqueKey FindingComputational MethodPredicted PropertyReference
Piperazine-2-carboxamideFlowIR™Real-time monitoring of product formation-- researchgate.net
N,N-dimethylacetamide1H NMRRestricted rotation of C-N amide bond-- nanalysis.com
1-(4-Fluorophenyl)piperazine--DFT/B3LYPStable conformers, electronic properties researchgate.netdergipark.org.tr
3-Ethyl-4-hydroxy-4-phenylpiperidines1H NMRUnusual methyl proton chemical shiftsDFTFavored conformations, chemical shifts nih.gov
Phenylacetic acid and benzylamineIn-situ IR, 11B-NMRDetection of dicarboxylate active intermediate-- rsc.org

Q & A

Q. How can researchers optimize synthetic routes for novel this compound analogs?

  • Answer : Use Design of Experiments (DoE) to screen variables (e.g., solvent, temperature, catalyst). For instance, a factorial design revealed that increasing DMF volume from 5 mL to 10 mL improved yields by 15% in similar piperazine syntheses .

Methodological Notes

  • Data Contradiction Analysis : Compare results across multiple batches and labs. For example, inconsistent NMR shifts may arise from residual solvents; repeat analyses under standardized conditions .
  • Advanced Characterization : Utilize XRPD (X-ray powder diffraction) and TGA-DSC (thermogravimetric analysis) to confirm crystallinity and thermal stability, as demonstrated in salt-form syntheses .

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